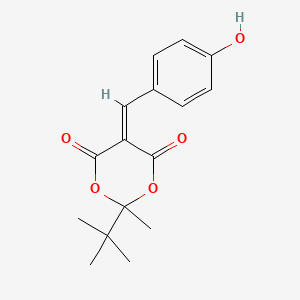![molecular formula C15H8F4N2O B5793855 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)
5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, also known as FTO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTO belongs to the oxadiazole class of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the expression of pro-inflammatory cytokines. This compound has also been investigated as a potential anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
In materials science, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and liquid crystals. This compound has also been studied for its potential applications in agriculture, with studies showing its ability to enhance plant growth and increase crop yields.
Mecanismo De Acción
The mechanism of action of 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that play a role in gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of HDACs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is its versatility, as it can be easily synthesized and modified to suit different applications. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are many potential future directions for research on 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole. One area of interest is the development of this compound-based materials with novel properties, such as enhanced fluorescence or liquid crystalline behavior. Another area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves the reaction of 4-fluorobenzonitrile with 2,3,3-trifluoropropionyl chloride in the presence of a base, followed by cyclization with hydrazine hydrate. The resulting product is then treated with acetic anhydride and sulfuric acid to obtain this compound in high yield and purity.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F4N2O/c16-12-6-4-9(5-7-12)14-20-13(21-22-14)10-2-1-3-11(8-10)15(17,18)19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJUDZQGDRPEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5793785.png)


![N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793812.png)
![1-[6-methyl-4-(methylthio)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5793825.png)
![1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]](/img/structure/B5793833.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5793839.png)
![N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5793861.png)

![1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5793867.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5793868.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate](/img/structure/B5793880.png)


